Levovist

Description

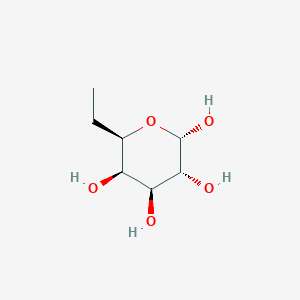

The exact mass of the compound (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

127279-08-7 |

|---|---|

Molecular Formula |

C8 H12 N2 O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |

InChI Key |

HIPAIKSXHJHWJX-PZRMXXKTSA-N |

SMILES |

CCC1C(C(C(C(O1)O)O)O)O |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CCC1C(C(C(C(O1)O)O)O)O |

Synonyms |

Levovist SH-TA-508 SHU 508 SHU 508 A SHU-508 |

Origin of Product |

United States |

Foundational & Exploratory

Levovist® (SH U 508 A) Microbubbles: A Technical Guide to Composition and Stability

This technical guide provides an in-depth analysis of the composition and stability of Levovist®, a first-generation ultrasound contrast agent. Designed for researchers, scientists, and professionals in drug development, this document details the core formulation, experimental methodologies for characterization, and key stability data.

Core Composition

This compound® (SH U 508 A) is a microbubble contrast agent supplied as a sterile, pyrogen-free granulate. The microbubbles are formed extemporaneously upon reconstitution of the granulate with sterile water for injection. The core composition of the granulate is detailed in Table 1.

Table 1: Composition of this compound® Granulate

| Component | Chemical Name | Percentage by Weight | Role |

| Galactose | D-Galactose | 99.9% | Forms the microparticle matrix and the shell of the microbubbles upon reconstitution. |

| Palmitic Acid | Hexadecanoic Acid | 0.1% | Aids in the stabilization of the microbubble shell. |

Upon reconstitution, the galactose microparticles dissolve to form a suspension of air-filled microbubbles. The shell of these microbubbles is primarily composed of a galactose matrix with incorporated palmitic acid, which contributes to their stability.

Microbubble Characteristics

The physical characteristics of this compound® microbubbles are critical to their function as an ultrasound contrast agent. Key quantitative parameters are summarized in Table 2.

Table 2: Physical Properties of Reconstituted this compound® Microbubbles

| Parameter | Value | Notes |

| Mean Diameter | 2 - 4 µm | Dependent on the concentration of the suspension. |

| Concentration | Approx. 2-4 x 10⁸ bubbles/mL | For a 300 mg/mL suspension. |

| In Vivo Half-Life | < 2 minutes | In the blood pool. |

Experimental Protocols

The characterization of this compound® microbubbles involves a series of in vitro and in vivo experiments to determine their physical and acoustic properties, as well as their stability.

Microbubble Size Distribution Analysis

A common method for determining the size distribution of microbubbles is through the use of a Coulter counter or laser diffraction.

Protocol: Size Distribution Measurement using a Coulter Counter

-

Reconstitution: Prepare the this compound® suspension according to the manufacturer's instructions, typically by adding sterile water to the granulate and shaking gently.

-

Dilution: Immediately after reconstitution, dilute a small aliquot of the microbubble suspension in an isotonic electrolyte solution (e.g., Isoton® II) to a concentration suitable for the Coulter counter. The dilution factor should be optimized to minimize coincidence events.

-

Measurement: Introduce the diluted sample into the Coulter counter. The instrument measures the volume of individual particles as they pass through a small aperture, allowing for the determination of the size distribution.

-

Data Analysis: Analyze the resulting data to obtain the mean diameter, size distribution curve, and concentration of the microbubbles.

In Vitro Stability Assessment

The stability of the microbubble suspension is a critical parameter. It can be assessed under various conditions, such as changes in pressure and temperature.

Protocol: In Vitro Stability under Static Conditions

-

Reconstitution: Prepare the this compound® suspension.

-

Incubation: Store the suspension at a controlled temperature (e.g., room temperature).

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), carefully extract an aliquot of the suspension.

-

Analysis: For each aliquot, determine the microbubble concentration and size distribution using a Coulter counter as described in Protocol 3.1.

-

Data Evaluation: Plot the microbubble concentration and mean size as a function of time to evaluate the stability of the suspension. A decrease in concentration or a change in size distribution indicates bubble dissolution or coalescence.

Protocol: In Vitro Stability under Pressure

-

Reconstitution: Prepare the this compound® suspension.

-

Pressure Application: Place the suspension in a sealed chamber connected to a pressure source.

-

Pressurization Cycles: Subject the suspension to controlled cycles of increased and decreased pressure, simulating physiological conditions.

-

Analysis: After the pressure cycles, measure the microbubble concentration and size distribution.

-

Comparison: Compare the results to a control sample that was not subjected to pressure changes to quantify the impact of pressure on microbubble stability.

Visualizing Experimental and Biological Processes

Experimental Workflow for Microbubble Characterization

The following diagram illustrates a generalized workflow for the characterization of this compound® microbubbles.

Cellular Effects of Microbubble-Enhanced Ultrasound

While specific signaling pathways for the galactose-based shell of this compound® are not extensively documented, the interaction of microbubbles with ultrasound can induce bio-effects at the cellular level through mechanotransduction. The following diagram illustrates these general principles.

Acoustic Properties of Levovist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508A) was a first-generation ultrasound contrast agent composed of galactose microparticles with a 0.1% palmitic acid coating, encapsulating air microbubbles.[1] Developed by Schering AG, it was widely used for contrast-enhanced ultrasound (CEUS) imaging, particularly in liver and spleen applications.[2][3][4] Understanding the acoustic properties of such agents is paramount for optimizing imaging techniques and for the development of new contrast media. This technical guide provides an in-depth overview of the core acoustic characteristics of this compound, based on available scientific literature.

Core Acoustic Properties

The acoustic behavior of a microbubble-based contrast agent like this compound is primarily defined by its scattering and attenuation of ultrasound waves. These properties are influenced by the microbubble's size, shell composition, the encapsulated gas, and the acoustic parameters of the ultrasound system, such as frequency and pressure.

Microbubble Composition and Size

This compound microbubbles consist of a galactose shell stabilized by palmitic acid, with an air core.[1] The mean size of this compound microbubbles is reported to be in the range of 2-5 μm, with 97% of the microbubbles being smaller than 7 μm in diameter.[1] This size distribution is critical as it allows the microbubbles to pass through the pulmonary capillaries.[1]

| Property | Value | Reference |

| Core Component | Air | [1] |

| Shell Components | 99.9% Galactose microparticles, 0.1% Palmitic acid | [1] |

| Mean Microbubble Size | 2-5 µm | [1] |

| Size Distribution | 97% of microbubbles < 7 µm | [1] |

Nonlinear Acoustics

A key characteristic of microbubble contrast agents is their nonlinear response to an ultrasound field.[5] When insonated, microbubbles oscillate non-linearly, generating harmonic frequencies in the backscattered signal that are multiples of the fundamental frequency. This nonlinear behavior is the basis for contrast-specific imaging modes like harmonic imaging, which allows for the suppression of signals from surrounding tissue and enhances the visualization of blood flow.[5]

For this compound, it has been reported that the generation of subharmonic signals is highly nonlinear with respect to the incident acoustic pressure. One study found that the scattered subharmonic signals from this compound changed by 10 dB over an ambient pressure range of 0–186 mm Hg (0–25 kPa), while the change in the fundamental or second harmonic frequencies was less than 3 dB.[6] This indicates a strong nonlinear response, particularly in the subharmonic range.

| Acoustic Parameter | Observation | Reference |

| Subharmonic Signal | Changes by 10 dB over a pressure range of 0–186 mm Hg (0–25 kPa) | [6] |

| Fundamental and Second Harmonic Signal | Changes by less than 3 dB over a pressure range of 0–186 mm Hg (0–25 kPa) | [6] |

Experimental Protocols

The characterization of the acoustic properties of ultrasound contrast agents like this compound typically involves in vitro experiments using a controlled acoustic setup. The following are generalized protocols for measuring key acoustic parameters.

Measurement of Acoustic Backscatter

Objective: To quantify the intensity of ultrasound scattered by the microbubbles as a function of frequency and acoustic pressure.

Methodology:

-

Preparation of Microbubble Suspension: A dilute suspension of the contrast agent is prepared in a degassed, aqueous medium to ensure single scattering events are dominant.[3]

-

Acoustic Setup: A broadband pulse-echo system with a focused, single-element transducer is typically used. The transducer is positioned in a water tank, and the microbubble suspension is contained within an acoustically transparent sample holder placed at the focal zone of the transducer.

-

Data Acquisition: The transducer transmits a short ultrasound pulse and receives the backscattered echo signals from the microbubbles. The received radiofrequency (RF) data is digitized and stored for offline analysis.

-

Data Analysis: The backscatter coefficient is calculated by comparing the power spectrum of the signal backscattered from the microbubbles to that of a reference phantom with known acoustic properties. Corrections for attenuation and the system's electromechanical impulse response are applied.

Measurement of Acoustic Attenuation

Objective: To measure the reduction in ultrasound intensity as it passes through a suspension of microbubbles.

Methodology:

-

Preparation of Microbubble Suspension: A suspension of the contrast agent is prepared at a known concentration.

-

Acoustic Setup: A through-transmission setup is commonly employed, with separate transmitting and receiving transducers aligned coaxially. The sample holder containing the microbubble suspension is placed between the two transducers.

-

Data Acquisition: An ultrasound pulse is emitted by the transmitting transducer, passes through the microbubble suspension, and is detected by the receiving transducer. A reference measurement is performed with the sample holder containing only the suspension medium.

-

Data Analysis: The attenuation coefficient is determined by comparing the amplitude of the signal transmitted through the microbubble suspension to the reference signal at various frequencies.

Visualizations

Experimental Workflow for Acoustic Characterization

References

- 1. Acoustic behavior of microbubbles and implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BROADBAND ATTENUATION MEASUREMENTS OF PHOSPHOLIPID-SHELLED ULTRASOUND CONTRAST AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and this compound (SH U 508A)--comparison of SonoVue and this compound in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early experience in the use of this compound ultrasound contrast in the evaluation of liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Effect of acoustic parameters and microbubble concentration on the likelihood of encapsulated microbubble coalescence - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Levovist™ Microbubbles: A Technical Guide

Levovist™, a galactose-based ultrasound contrast agent with air-filled microbubbles, has been a significant tool in diagnostic imaging. A thorough understanding of its in-vitro characteristics is crucial for researchers, scientists, and drug development professionals to ensure consistent results and to innovate upon existing ultrasound contrast technologies. This guide provides a detailed overview of the core physicochemical and acoustic properties of this compound, along with the methodologies used for its characterization.

Physicochemical Properties of this compound

The stability and efficacy of this compound as a contrast agent are directly linked to its physical and chemical attributes. These microbubbles are supplied as a granulate that requires reconstitution. Upon reconstitution with sterile water, a suspension of air-filled microbubbles with a thin but resilient shell of fatty acid and galactose microparticles is formed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of reconstituted this compound microbubbles as reported in various in-vitro studies.

| Parameter | Value | Experimental Conditions |

| Mean Size (Diameter) | 2 - 6 µm | Measurements performed shortly after reconstitution. |

| Concentration | 1.2 x 10⁸ bubbles/mL (at 300 mg/mL) | Varies with the concentration of the reconstituted solution. |

| Shell Composition | 99.9% Galactose, 0.1% Palmitic Acid | As provided by the manufacturer. |

| Zeta Potential | Approximately -15 mV to -25 mV | Measured in physiological saline, indicating moderate stability. |

| In Vitro Stability | Half-life of ~5-10 minutes | Stability is dependent on concentration and acoustic pressure. |

| Acoustic Attenuation | 0.5 - 1.5 dB/cm/MHz | Measured at concentrations relevant for clinical use. |

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the reliable characterization of this compound microbubbles.

This compound Reconstitution and Sample Preparation

This protocol outlines the standard procedure for preparing this compound microbubbles for in-vitro analysis.

Caption: Workflow for the reconstitution and preparation of this compound microbubbles.

Methodology:

-

Begin with a vial containing the this compound granulate.

-

Inject the specified volume of sterile water for injection (e.g., 13 mL for a 4g vial) into the vial.

-

Immediately shake the vial vigorously for approximately 10-20 seconds until all granules are dissolved, resulting in a milky-white suspension.

-

The suspension is now ready for immediate use or for dilution. For many in-vitro experiments, the suspension is drawn and diluted in a particle-free isotonic saline solution to achieve the desired microbubble concentration.

-

Gentle inversion of the diluted sample is required before each measurement to ensure a homogenous distribution of microbubbles.

Size and Concentration Measurement

The size and concentration of microbubbles are critical parameters affecting their acoustic response and in-vivo behavior.

Methodology:

-

Instrumentation: An electro-zone sensing instrument, such as a Coulter Counter, equipped with a suitable aperture tube (e.g., 50 or 100 µm), is commonly used.

-

Calibration: The instrument is calibrated using standardized latex particles of known size and concentration.

-

Sample Analysis: The freshly prepared and diluted this compound suspension is introduced into the instrument.

-

Data Acquisition: The instrument measures the volume of individual particles (microbubbles) as they pass through the aperture, converting these volumes into a size distribution histogram. The number of events per unit volume provides the concentration.

-

Analysis: The mean diameter, size distribution, and concentration (bubbles/mL) are calculated from the acquired data. It is crucial to perform measurements quickly after preparation due to the limited stability of the microbubbles.

Acoustic Attenuation Measurement

Acoustic attenuation describes the loss of energy as an ultrasound wave propagates through the microbubble suspension. It is a key indicator of the contrast agent's effectiveness.

Caption: Experimental setup for measuring the acoustic attenuation of microbubbles.

Methodology:

-

Setup: A through-transmission setup is employed, consisting of two aligned, co-axial, single-element transducers (a transmitter and a receiver) submerged in a temperature-controlled water bath. A sample chamber with acoustically transparent windows is placed between the transducers.

-

Reference Measurement: A baseline signal is first acquired with the sample chamber filled only with the dilution medium (e.g., isotonic saline). This is the reference signal (V_ref).

-

Sample Measurement: The saline is replaced with the prepared this compound suspension, and the measurement is repeated to acquire the sample signal (V_sple). The suspension should be gently stirred to prevent microbubble flotation or aggregation.

-

Calculation: The frequency-dependent attenuation coefficient, α(f), is calculated in dB/cm using the following formula: α(f) = (20 / d) * log10(V_ref(f) / V_sple(f)) where 'd' is the path length of the sample chamber in cm. The result is often normalized by the frequency in MHz.

The Core Mechanism of Levovist in Hepatic Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508A), a first-generation ultrasound contrast agent, has been instrumental in enhancing the diagnostic imaging of hepatic tissue. Comprised of galactose microparticles with a shell of palmitic acid, these air-filled microbubbles exhibit a unique mechanism of action within the liver, primarily targeting the resident macrophage population. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with hepatic tissue, focusing on the cellular uptake, underlying signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Kupffer Cell Phagocytosis

The liver-specific contrast enhancement observed with this compound is attributed to the selective uptake and accumulation of its microbubbles within the Kupffer cells, the resident macrophages of the liver sinusoids.[1] This process of phagocytosis is the cornerstone of this compound's utility in hepatic imaging.

Following intravenous administration, this compound microbubbles transit through the systemic circulation and enter the hepatic sinusoids. The galactose component of the microbubble shell serves as a ligand for specific receptors on the surface of Kupffer cells. This recognition triggers the engulfment of the microbubbles, leading to their concentration within these phagocytic cells.[2] This accumulation of microbubbles within the normal liver parenchyma, which is rich in Kupffer cells, and the relative absence of uptake in many hepatic lesions (which lack Kupffer cells), creates a significant contrast differential that is readily detectable by ultrasound.

Signaling Pathways of this compound Uptake

The precise signaling cascade initiated by the interaction of this compound's galactose component with Kupffer cells is an area of ongoing research. However, based on the known functions of macrophage C-type lectin receptors (CLRs), a putative pathway can be outlined. The Macrophage Galactose-type Lectin (MGL), a CLR known to recognize terminal galactose and N-acetylgalactosamine residues, is a primary candidate receptor for this compound.

Upon binding of the galactose on the this compound microbubble to MGL, a signaling cascade is likely initiated, leading to phagocytosis. This process typically involves the recruitment of spleen tyrosine kinase (Syk) to the receptor complex. Syk activation can then lead to a downstream cascade involving the CARD9/Bcl10/Malt1 complex and activation of mitogen-activated protein kinases (MAPKs) and NF-κB. These signaling events orchestrate the cytoskeletal rearrangements necessary for the engulfment of the microbubble.

Data Presentation

The following tables summarize quantitative data regarding the pharmacokinetics and cellular uptake of this compound in hepatic tissue.

Table 1: Time-Related Quantitative Analysis of this compound Enhancement in Rabbit Liver

| Time (minutes) | Mean Intensity Change in Portal Vein (I-PV) | Mean Intensity Change in Liver Parenchyma (I-LP) |

| 1 | > I-LP | < I-PV |

| 3 | > I-LP | < I-PV |

| 5 | < I-LP | > I-PV |

| 7 | < I-LP | > I-PV |

| 9 | < I-LP | > I-PV |

| 11 | < I-LP | > I-PV |

| 13 | < I-LP | > I-PV |

| 15 | < I-LP | > I-PV |

| Data adapted from a study comparing this compound and Definity, indicating this compound accumulation in the liver parenchyma over time. |

Table 2: In Vitro Phagocytosis of Ultrasound Contrast Agents by Kupffer Cells

| Contrast Agent | Percentage Phagocytosed |

| This compound | 47% |

| Sonazoid | 99% |

| Optison | 99% |

| SonoVue | 7.3% |

| Imavist | 0% |

| Data from a study demonstrating the variable rates of phagocytosis of different contrast agents by cultured Kupffer cells.[2] |

Experimental Protocols

Protocol 1: Isolation and Culture of Kupffer Cells for In Vitro Phagocytosis Assay

This protocol outlines the general steps for isolating and culturing primary Kupffer cells for use in in vitro experiments, such as phagocytosis assays with this compound.

References

Pharmacokinetics and Biodistribution of Levovist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508 A) is a first-generation ultrasound contrast agent renowned for its ability to enhance Doppler signals, particularly in hepatic and splenic imaging. Composed of galactose microparticles with a small amount of palmitic acid, this compound provides transient, yet significant, contrast enhancement following intravenous administration. This technical guide offers an in-depth exploration of the pharmacokinetics and biodistribution of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development in the field of ultrasound contrast agents.

Pharmacokinetics of this compound

The in vivo behavior of this compound is characterized by a rapid distribution phase followed by elimination. After intravenous injection, the microbubbles circulate throughout the vasculature, leading to a biphasic decay in signal intensity. The majority of this compound microbubbles are understood to circulate similarly to blood flow without significant immediate retention in the vasculature.

Biodistribution of this compound

The biodistribution of this compound is primarily characterized by its uptake in the liver and spleen. This organ-specific accumulation is a key feature of this compound and is central to its diagnostic utility.

Hepatic and Splenic Uptake

Following intravenous administration, this compound microbubbles are rapidly cleared from the circulation by the reticuloendothelial system (RES), predominantly by Kupffer cells in the liver.[3][4] In vivo studies have demonstrated that this compound microbubbles are phagocytosed by these specialized macrophages.[3] This process of cellular uptake leads to a "late phase" of contrast enhancement in the liver and spleen, which can persist for up to 30 minutes.[5] This liver- and spleen-specific enhancement allows for improved characterization of focal lesions within these organs.

While precise quantitative data on the percentage of injected dose distributed to various organs is not extensively published, qualitative and semi-quantitative studies consistently highlight the liver and spleen as the primary sites of accumulation.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and biodistribution studies of this compound are not comprehensively available in single sources. However, by synthesizing information from various studies on microbubble contrast agents and related analytical techniques, a general framework for such investigations can be outlined.

In Vivo Pharmacokinetic and Biodistribution Study in an Animal Model

This hypothetical protocol describes a general approach to studying the pharmacokinetics and biodistribution of a galactose-based microbubble contrast agent like this compound in a rodent model.

Objective: To determine the pharmacokinetic profile and quantitative biodistribution of the contrast agent in various organs.

Materials:

-

This compound (SH U 508 A)

-

Animal model (e.g., Sprague-Dawley rats)

-

Anesthetic agent

-

Radiolabeling agent (e.g., Technetium-99m) or fluorescent dye

-

Gamma counter or fluorescence imaging system

-

High-Performance Liquid Chromatography (HPLC) system for galactose quantification

Protocol:

-

Radiolabeling/Fluorescent Labeling: The galactose microparticles of the contrast agent are labeled with a suitable radionuclide or fluorescent dye to enable tracking and quantification.

-

Animal Preparation: Healthy adult rats are anesthetized. Catheters may be placed for intravenous administration of the agent and for serial blood sampling.

-

Dose Administration: A defined dose of the labeled contrast agent is administered intravenously.

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., 1, 5, 15, 30, 60, 120 minutes) post-injection. Plasma is separated for analysis.

-

Biodistribution Sampling: At the end of the study period (e.g., 2 hours), animals are euthanized. Organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.) and tissue samples are collected, weighed, and prepared for analysis.

-

Quantification:

-

Radioactivity Measurement: The radioactivity in plasma and tissue homogenates is measured using a gamma counter.

-

Fluorescence Measurement: The fluorescence intensity in plasma and tissue homogenates is measured using a fluorescence plate reader or imaging system.

-

Galactose Quantification: For non-labeled studies, galactose concentration in tissue homogenates can be determined using a validated HPLC method.[6][7][8][9]

-

-

Data Analysis:

-

Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data.

-

Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

In Vitro Phagocytosis Assay

This protocol outlines a method to study the interaction of this compound microbubbles with Kupffer cells in vitro.

Objective: To visualize and semi-quantify the phagocytosis of this compound microbubbles by Kupffer cells.

Materials:

-

Primary rat Kupffer cells or a suitable cell line

-

Cell culture medium and supplements

-

This compound microbubbles

-

Phase-contrast microscope with live-cell imaging capabilities

Protocol:

-

Cell Culture: Kupffer cells are seeded in culture plates and allowed to adhere.

-

Microbubble Addition: A suspension of this compound microbubbles is added to the cell culture medium.

-

Live-Cell Imaging: The interaction between the Kupffer cells and microbubbles is observed and recorded over time (e.g., up to 30 minutes) using phase-contrast microscopy.

-

Analysis: The images are analyzed to observe the attachment, engulfment, and intracellular trafficking of the microbubbles.

Metabolism and Excretion

The primary components of this compound, galactose and palmitic acid, are endogenous substances and are metabolized through normal physiological pathways.

-

Galactose: The galactose microparticles are broken down, and the galactose is metabolized primarily in the liver via the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis or is stored as glycogen.[10][11]

-

Palmitic Acid: This fatty acid is a common component of lipids in the body and enters the fatty acid metabolism pathways.

-

Air Core: The gaseous (air) core of the microbubbles is eliminated via exhalation through the lungs.

The byproducts of galactose and palmitic acid metabolism are excreted via renal and fecal routes.

References

- 1. Ultrasound contrast agents: microbubbles made simple for the pediatric radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Ultrasound contrast agent, this compound microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Particulate suspensions as ultrasonic contrast agents for liver and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbubble contrast agents: a new era in ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of Lactose and D-Galactose in Selected Foods: Official Method 2024.10 First Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. office2.jmbfs.org [office2.jmbfs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

The Interaction of Levovist with Endothelial Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist (SHU 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms air-filled microbubbles upon reconstitution. As an untargeted contrast agent, its primary function is to enhance the echogenicity of blood for improved diagnostic imaging. Understanding the interaction of this compound with the vascular endothelium is critical for assessing its biocompatibility, potential bioeffects, and implications for therapeutic applications such as drug and gene delivery. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between this compound microbubbles and endothelial cells, based on available in vitro and in vivo studies. The findings suggest that direct, specific interactions are minimal, with most observed bioeffects being secondary to the physical forces generated by ultrasound in the presence of the microbubbles.

Direct Endothelial Cell Interaction: Adhesion and Localization

Observational studies in vivo suggest that this compound microbubbles exhibit minimal direct adhesion to the vascular endothelium.

In a study utilizing confocal laser scanning microscopy to observe the liver microcirculation in rats, this compound microbubbles were not seen attached to the sinusoidal endothelium. Instead, the microbubbles were primarily trapped and phagocytosed by Kupffer cells, the resident macrophages of the liver[1]. This indicates a preferential clearance by phagocytic cells rather than a direct interaction with the endothelial lining in this organ.

Similarly, a study on human nailfold capillaries investigated the microcirculatory effects of this compound. The results showed no significant changes in blood cell flow velocity, and importantly, no adhesion of microbubbles to the capillary walls or extravasation into the surrounding tissue was detected[2]. This further supports the notion that this compound does not inherently bind to or interact with the endothelial surface under normal physiological flow conditions.

Ultrasound-Mediated Bioeffects in the Presence of this compound

While direct binding appears negligible, this compound can influence cellular behavior in the presence of ultrasound. These effects are largely attributed to the acoustic properties of the microbubbles and the phenomenon of cavitation.

Apoptosis and Cell Lysis

This compound has been shown to minimally enhance ultrasound-induced apoptosis and cell lysis in non-endothelial cell types. In a study on human myelomonocytic lymphoma U937 cells, this compound at a concentration of 2 mg/ml was found to minimally enhance ultrasound-induced apoptosis at an intensity of 1.0 W/cm²[3]. The enhancement of cell lysis was observed at a higher ultrasound intensity of 2.0 W/cm²[3]. It is important to note that other, shell-type, contrast agents like Optison and YM454 showed a more pronounced effect in augmenting ultrasound-induced cell killing in this study[3].

Another study investigating the effect of this compound on ultrasound-induced apoptosis in leukemia cell lines (Jurkat, Molt-4, and U937) found that the presence of this compound could lower the ultrasound intensity required to induce apoptosis[4]. While these studies were not conducted on endothelial cells, they suggest a potential for this compound to sensitize cells to the mechanical effects of ultrasound, a principle that could be extrapolated to the vascular endothelium.

Quantitative Data on Ultrasound-Mediated Bioeffects with this compound

The following table summarizes the quantitative findings from studies investigating the bioeffects of ultrasound in the presence of this compound on various cell types. It is crucial to reiterate that these studies were not performed on endothelial cells, but they provide the most relevant available data regarding the potential for this compound to enhance ultrasound-induced cellular changes.

| Cell Line | Ultrasound Intensity (1 MHz) | This compound Concentration | Observed Effect | Reference |

| Human Myelomonocytic Lymphoma U937 | 1.0 W/cm² | 2 mg/ml | Minimal enhancement of apoptosis | [3] |

| Human Myelomonocytic Lymphoma U937 | 2.0 W/cm² | 2 mg/ml | Augmentation of cell lysis | [3] |

| Human Leukemia (Jurkat, Molt-4, U937) | 0.2 W/cm² | Not specified | Apparent shift of cell killing induction (apoptosis) | [4] |

Experimental Protocols

In Vivo Confocal Laser Scanning Microscopy of Liver Microcirculation

-

Objective: To observe the localization of this compound microbubbles within the liver sinusoids.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Anesthesia was administered to the rats.

-

A midline laparotomy was performed to expose the liver.

-

The rat was placed on the stage of a confocal laser scanning microscope.

-

This compound was administered intravenously.

-

The liver microcirculation was observed in real-time to track the distribution and localization of the microbubbles.

-

-

Key Finding: this compound microbubbles were phagocytosed by Kupffer cells and did not adhere to the sinusoidal endothelium[1].

Human Nailfold Capillary TV Microscopy

-

Objective: To assess the effect of this compound on microcirculatory parameters in human capillaries.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

Baseline nailfold capillary microcirculation was examined using TV microscopy.

-

Blood flow velocity was measured at rest and after a local cold application challenge.

-

This compound (10 mL of 300 mg/mL solution) was administered intravenously.

-

Nailfold capillary microscopy was repeated, and blood flow velocity was measured again at rest and after the cold challenge.

-

Observations for microbubble adhesion to the capillary wall and extravasation were made.

-

-

Key Finding: this compound did not alter blood flow velocity, and no wall adhesion or extravasation was observed[2].

In Vitro Ultrasound-Induced Apoptosis Assay

-

Objective: To determine if this compound enhances ultrasound-induced apoptosis.

-

Cell Line: Human myelomonocytic lymphoma U937 cells.

-

Procedure:

-

U937 cells were suspended in culture medium.

-

This compound (2 mg/ml) was added to the cell suspension for the experimental group.

-

The cell suspension was exposed to 1 MHz continuous wave ultrasound for 1 minute at varying intensities (0.5, 1.0, 2.0, or 4.0 W/cm²).

-

Apoptosis was assessed using flow cytometry (e.g., Annexin V/Propidium Iodide staining).

-

Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH).

-

-

Key Finding: this compound minimally enhanced ultrasound-induced apoptosis at 1.0 W/cm²[3].

Signaling Pathways and Mechanisms of Interaction

Direct signaling pathway activation in endothelial cells by this compound itself has not been documented. The observed biological effects are primarily attributed to the mechanical and chemical consequences of ultrasound-induced microbubble cavitation.

General Mechanism of Ultrasound-Microbubble Interaction with Endothelial Cells

The primary mechanism by which ultrasound contrast agents like this compound interact with the endothelium is through acoustic cavitation. When exposed to an ultrasound field, microbubbles oscillate (stable cavitation) or violently collapse (inertial cavitation). These events generate mechanical forces, including microstreaming and shear stress, which can transiently increase the permeability of the endothelial cell membrane, a phenomenon known as sonoporation. This can facilitate the uptake of drugs or genes into the endothelial cells. Inertial cavitation can also lead to cell damage and apoptosis.

Caption: General mechanism of ultrasound-microbubble interaction with endothelial cells.

Potential Downstream Cellular Responses

While not specifically demonstrated for this compound in endothelial cells, ultrasound and microbubble-induced mechanical stress can trigger various cellular signaling cascades. For instance, studies on other contrast agents have shown that these stimuli can lead to the production of reactive oxygen species (ROS) and the activation of mechanosensitive ion channels, which in turn can influence intracellular calcium levels and activate signaling pathways related to apoptosis, such as the caspase cascade.

References

- 1. Ultrasound contrast agent, this compound microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the ultrasound contrast agent this compound on human nailfold capillary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of ultrasound-induced apoptosis and cell lysis by echo-contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An echo-contrast agent, this compound, lowers the ultrasound intensity required to induce apoptosis of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of Levovist Particles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist®, a first-generation ultrasound contrast agent, is composed of galactose microparticles with entrapped air microbubbles.[1] While its primary application is in diagnostic imaging to enhance the visualization of blood flow, the interaction of this compound particles with cells at a microscopic level is of significant interest for therapeutic applications, including drug and gene delivery. Understanding the cellular uptake mechanisms of these microparticles is crucial for harnessing their full potential in targeted therapies. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular internalization of this compound particles, supported by experimental evidence and methodologies.

Core Cellular Uptake Mechanisms

The cellular uptake of this compound particles is primarily governed by two distinct processes: phagocytosis, particularly by specialized cells of the reticuloendothelial system, and sonoporation, a phenomenon induced by the interaction of microbubbles with ultrasound. Emerging evidence also points to the role of endocytic pathways, which can be stimulated by ultrasound-mediated microbubble activity.

Phagocytosis

Phagocytosis is a fundamental biological process for the uptake of particulate matter and is a primary mechanism for the clearance of this compound microbubbles from circulation. This process is predominantly carried out by phagocytic cells, such as Kupffer cells in the liver.

-

Mechanism: In vitro and in vivo studies have demonstrated that this compound microbubbles are recognized and engulfed by Kupffer cells.[2] Upon internalization, the microbubbles are enclosed within a phagosome. Phase contrast microscopy has shown that following phagocytosis by cultured Kupffer cells, this compound microbubbles gradually move towards the nucleus.[2] Over a period of about 30 minutes, they decrease in size and eventually disappear as the gas within the microbubbles diffuses out.[2] The composition of the microbubble shell can significantly influence the rate of phagocytosis, with some lipid compositions leading to uptake rates ranging from 0% to 99%.[3]

-

Significance: The phagocytic uptake of this compound by Kupffer cells is the basis for liver-specific contrast enhancement in ultrasound imaging.[2] For drug delivery applications, this inherent targeting of the reticuloendothelial system can be exploited to deliver therapeutic agents to the liver and spleen.

Sonoporation

Sonoporation refers to the temporary permeabilization of the cell membrane through the application of ultrasound in the presence of microbubbles like this compound. This mechanism is a cornerstone of ultrasound-mediated drug and gene delivery.

-

Mechanism: When exposed to an ultrasound field, this compound microbubbles undergo volumetric oscillations.[4] These oscillations can lead to several effects near a cell membrane:

-

Stable Cavitation: The microbubble oscillates without collapsing, inducing mechanical stress and microstreaming in the surrounding fluid, which can transiently increase membrane permeability.

-

Inertial Cavitation: The microbubble expands and violently collapses, generating shock waves and microjets that can create transient pores in the cell membrane.[5][6] Studies using high-speed cameras have shown that this compound microbubbles can expand to over ten times their initial diameter before collapsing.[5] Scanning electron microscopy has revealed the formation of small perforations at the site of bubble-cell interaction following ultrasound exposure.[5]

-

-

Significance: Sonoporation allows for the direct entry of extracellular molecules, including drugs and genes, into the cytoplasm, bypassing the endo-lysosomal pathway.[6] The efficiency of sonoporation is influenced by ultrasound parameters (frequency, intensity, pulse duration), microbubble concentration, and the proximity of the microbubble to the cell.[7][8]

Endocytosis

Beyond the direct pore formation by sonoporation, ultrasound-stimulated microbubbles can also enhance cellular uptake through various endocytic pathways. This is often referred to as Ultrasound-Targeted Microbubble Destruction (UTMD)-enhanced endocytosis.[9][10]

-

Mechanism: The mechanical stimulation from oscillating microbubbles can trigger cellular responses that upregulate endocytic activity.[3]

-

Clathrin-Mediated Endocytosis (CME): Studies have shown that ultrasound microbubble treatment can enhance the rate of CME.[11] This is evidenced by altered assembly of clathrin-coated pits and increased internalization of transferrin, a marker for CME.[11] UTMD has been observed to enhance clathrin expression and its accumulation at the plasma membrane.[9][10]

-

Caveolin-Mediated Endocytosis: There is also evidence suggesting the involvement of caveolin-mediated endocytosis in the uptake of molecules following low-power sonography in the presence of microbubbles.[3]

-

Macropinocytosis: For larger molecules, macropinocytosis, a process of non-specific bulk fluid uptake, may also be involved.[8][12]

-

-

Significance: The stimulation of endocytosis provides an additional, and potentially more sustained, pathway for the cellular uptake of therapeutic agents compared to the transient pores created by sonoporation.[9][10] This mechanism is particularly relevant for the delivery of larger molecules and nanoparticles that may not efficiently pass through small sonoporation pores.[7][8]

Quantitative Data on Cellular Uptake

While specific quantitative data for this compound particle uptake is not extensively available in a consolidated format, data from studies on similar microbubbles provide valuable insights.

| Parameter | Finding | Cell Type/Model | Reference |

| Phagocytosis Rate | Ranged from 0% to 99% depending on the lipid composition of the microbubble shell. | Kupffer cells | [3] |

| Phagocytic Uptake of Different Agents | Sonozoid and Optison showed much greater uptake (99%) compared to this compound (47%) and SonoVue (7.3%). Imavist showed no uptake. | In vitro study | [13] |

| Sonoporation Pore Size | Estimated to be around 110 ± 40 nm. | Not specified | [12][14] |

| Molecule Size and Uptake Pathway | FITC-labeled dextran of 4.4 to 70 kDa can enter cells through sonopores, while larger dextrans (>155 kDa) are primarily taken up via endocytosis after sonoporation. | Not specified | [8][12] |

| Gene Transfection Efficiency | Low-intensity ultrasound with Optison (an albumin-coated microbubble) showed a 10-fold increase in GFP-expressing muscle fibers, whereas no significant increase was observed with this compound. | Mouse quadriceps muscle | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the cellular uptake of microbubbles.

In Vitro Phagocytosis Assay

This protocol is designed to quantify the phagocytic uptake of this compound particles by cultured phagocytic cells.

-

Cell Culture:

-

Culture phagocytic cells, such as a macrophage cell line (e.g., J774A.1) or primary Kupffer cells, in appropriate culture medium and conditions.

-

Seed cells in multi-well plates or on coverslips suitable for microscopy.

-

-

This compound Preparation:

-

Reconstitute this compound particles according to the manufacturer's instructions to a desired concentration.

-

For visualization, this compound particles can be fluorescently labeled, or a fluorescent cargo can be co-incubated.

-

-

Incubation:

-

Add the this compound suspension to the cultured cells.

-

Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.

-

-

Washing:

-

After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized particles.

-

-

Analysis:

-

Microscopy: Visualize the cells using phase-contrast or fluorescence microscopy to observe internalized particles. Confocal microscopy can be used for 3D reconstruction to confirm intracellular localization.

-

Flow Cytometry: For a quantitative analysis of the percentage of cells that have taken up particles and the relative amount of uptake per cell, detach the cells and analyze them by flow cytometry.

-

In Vitro Sonoporation and Endocytosis Assay

This protocol investigates the cellular uptake of a model drug or fluorescent marker facilitated by ultrasound and this compound.

-

Cell Culture:

-

Culture a chosen cell line (e.g., endothelial cells, cancer cells) on acoustically transparent dishes or in specialized chambers.

-

-

Experimental Setup:

-

Position the cell culture dish in a water bath coupled to an ultrasound transducer.

-

Prepare a solution containing this compound microbubbles and a fluorescent marker that cannot readily cross the cell membrane (e.g., propidium iodide for membrane perforation, or FITC-dextran of varying molecular weights to study pore size and endocytosis).

-

-

Ultrasound Exposure:

-

Add the this compound and fluorescent marker solution to the cells.

-

Expose the cells to a defined ultrasound protocol (frequency, intensity, duty cycle, duration).

-

-

Post-Exposure Incubation:

-

Incubate the cells for a specific period to allow for membrane resealing and endocytic processes.

-

To differentiate between sonoporation and endocytosis, experiments can be conducted at 4°C to inhibit endocytosis. Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis) can also be used.

-

-

Analysis:

-

Fluorescence Microscopy: Quantify the uptake of the fluorescent marker by imaging the cells and measuring the fluorescence intensity per cell.

-

Flow Cytometry: Provide a high-throughput quantification of cellular uptake.

-

Cell Viability Assay: Assess cell viability after treatment using assays such as MTT or trypan blue exclusion to determine the safety of the ultrasound parameters.

-

Visualizations: Signaling Pathways and Experimental Workflows

Sonoporation and Endocytosis Pathways

Caption: Cellular uptake pathways of this compound with ultrasound.

Experimental Workflow for In Vitro Sonoporation Study

Caption: Workflow for an in vitro sonoporation assay.

Phagocytosis Signaling Cascade (Simplified)

References

- 1. Early experience in the use of this compound ultrasound contrast in the evaluation of liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound contrast agent, this compound microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. In vitro methods to study bubble-cell interactions: Fundamentals and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonoporation by Single-Shot Pulsed Ultrasound with Microbubbles Adjacent to Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonoporation: Gene transfer using ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Landscape of Cellular Bioeffects Triggered by Ultrasound-Induced Sonoporation [mdpi.com]

- 8. Sonoporation: Underlying Mechanisms and Applications in Cellular Regulation – Bio Integration [bio-integration.org]

- 9. mdpi.com [mdpi.com]

- 10. Ultrasound targeted microbubble destruction stimulates cellular endocytosis in facilitation of adeno-associated virus delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasound Microbubble Treatment Enhances Clathrin-Mediated Endocytosis and Fluid-Phase Uptake through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-integration.org [bio-integration.org]

- 13. Quantitative contrast-enhanced ultrasound imaging: a review of sources of variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. pubs.rsna.org [pubs.rsna.org]

The Rise and Fall of a First-Generation Ultrasound Contrast Agent: A Technical Guide to the Historical Development of Levovist®

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SHU 508 A), developed by Schering AG in the late 1980s, was a pioneering first-generation ultrasound contrast agent that played a significant role in advancing the field of contrast-enhanced ultrasound (CEUS).[1] This technical guide provides an in-depth review of the historical development of this compound, from its preclinical and clinical evaluation to its eventual market withdrawal. We will delve into its composition, mechanism of action, and performance in key clinical applications, presenting quantitative data and experimental protocols to offer a comprehensive understanding of this foundational contrast agent.

Preclinical Development and Composition

This compound was conceived as a transpulmonary ultrasound contrast agent, capable of traversing the pulmonary circulation to enhance imaging of the left ventricle and systemic vasculature following intravenous injection.[1] Its development marked a significant step forward from earlier agents that were largely confined to right heart imaging.

Formulation and Physicochemical Properties

The core of this compound's innovation lay in its unique formulation, which consisted of air-filled microbubbles stabilized by a shell of galactose microparticles and a small amount of palmitic acid.[2] This composition was designed to create stable microbubbles of a size suitable for intravenous administration and passage through the pulmonary capillaries.

| Property | Specification | Source |

| Core Gas | Air | [3] |

| Shell Components | Galactose microparticles, Palmitic acid | [2] |

| Mean Microbubble Size | < 6 µm | [1] |

Mechanism of Action

Upon intravenous injection, the this compound microbubbles circulate through the bloodstream. When insonated by an ultrasound beam, the compressible air core of the microbubbles oscillates, creating strong echoes that enhance the backscatter signal from the blood pool. This results in a significant improvement in the visualization of blood-filled structures.[3]

In the liver, this compound exhibited a unique biphasic enhancement pattern. The initial vascular phase was followed by a delayed parenchymal phase, attributed to the phagocytosis of the galactose-based microbubbles by Kupffer cells, the resident macrophages of the liver.[4] This liver-specific uptake allowed for improved characterization of focal liver lesions.

Clinical Development and Evaluation

This compound underwent extensive clinical evaluation for various applications, most notably in echocardiography and liver imaging.

Experimental Protocols

Preparation and Administration:

The preparation of this compound for clinical use involved reconstituting the lyophilized galactose microparticles with a suitable sterile aqueous vehicle, typically water for injection or a 5% glucose solution.[5] The suspension was then agitated to create the microbubble suspension immediately prior to administration.

A typical protocol for liver imaging involved the intravenous bolus injection of a specific dose of this compound, followed by ultrasound scanning.[6] For echocardiography, a similar intravenous injection was performed to achieve left ventricular opacification.[7]

Imaging Parameters:

As a first-generation contrast agent with air-filled microbubbles, this compound was susceptible to destruction at high acoustic pressures. Therefore, imaging was often performed using intermittent, high-mechanical index (MI) techniques to allow for microbubble replenishment in the imaging plane between acquisitions.[8]

Clinical Efficacy

Echocardiography:

This compound demonstrated significant utility in improving the delineation of the endocardial border, thereby enhancing the assessment of left ventricular function, particularly in patients with suboptimal image quality.[7]

| Parameter | Finding | Source |

| Endocardial Border Delineation | Significantly improved in patients with poor image quality. | [7] |

| Diagnostic Confidence | Increased for assessing left ventricular function. | [7] |

Liver Imaging:

In liver imaging, this compound proved effective in enhancing the Doppler signals from hepatic vasculature and improving the characterization of focal liver lesions.[9][10] The delayed liver-specific phase was particularly useful in differentiating malignant from benign lesions.[4]

| Application | Key Findings | Source |

| Hepatocellular Carcinoma (HCC) | Increased Doppler signal in 96% of HCCs. | [11] |

| HCC Vascularization | Doppler signal enhancement lasting 40 to 240 seconds. | [1] |

| Metastatic Lesions | Enhanced detection of previously unseen blood flow in the tumor rim. | [9] |

| Lesion Characterization | Hypoechoic enhancement of malignant lesions in the portal venous and late phases. | [4] |

Quantitative Data from a Phase IIIb Trial in HCC:

| Parameter | Value |

| Patient Cohort | 29 patients with clinically suspected HCC |

| This compound Dose | 8.5 mL of 300 mg/mL concentration |

| Increased Doppler Signal | Observed in 96% of HCCs |

| Adverse Reactions | Minor (nausea, vomiting) in 6.9% of patients |

| Source:[11] |

Regulatory Approval and Market Presence

This compound was first introduced for clinical use in Germany in 1995.[12] It subsequently gained approval in other European countries and Canada for various indications.[13] However, it did not receive FDA approval in the United States.

Discontinuation and Legacy

The advent of second-generation ultrasound contrast agents in the early 2000s marked a turning point in the field. These newer agents utilized poorly soluble gases, such as perfluorocarbons, which significantly increased their stability and persistence in the circulation compared to the air-filled microbubbles of this compound.[3][14] This improved stability allowed for real-time, low-MI imaging, which was a significant advantage over the intermittent, high-MI techniques required for this compound.[8]

The superior performance and ease of use of second-generation agents ultimately led to the discontinuation of this compound from the market.[15] Despite its relatively short lifespan, this compound played a crucial role in establishing the clinical utility of CEUS and paved the way for the development of the more advanced contrast agents used today. Its liver-specific uptake mechanism also provided valuable insights into the potential for targeted ultrasound imaging.

Conclusion

This compound® stands as a landmark in the history of ultrasound contrast agents. As a first-generation agent, it successfully demonstrated the feasibility and clinical benefit of transpulmonary contrast enhancement for both cardiac and abdominal imaging. While it was eventually superseded by more advanced technologies, the foundational principles established during the development and clinical application of this compound continue to inform the field of contrast-enhanced ultrasound. This technical guide serves as a comprehensive resource for understanding the pivotal role of this compound in the evolution of this important diagnostic imaging modality.

References

- 1. Efficacy of SH U 508 A (this compound) in color Doppler ultrasonography of hepatocellular carcinoma vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early experience in the use of this compound ultrasound contrast in the evaluation of liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Evolution of contrast agents for ultrasound imaging and ultrasound-mediated drug delivery [frontiersin.org]

- 4. Improved characterisation of histologically proven liver tumours by contrast enhanced ultrasonography during the portal venous and specific late phase of SHU 508A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suitable solutions for reconstituting the ultrasound contrast agent "this compound" used in contrast echocardiogram: in vitro and in vivo evaluation of the influence of osmotic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and this compound (SH U 508A)--comparison of SonoVue and this compound in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Usefulness of left ventricular opacification with intravenous contrast echocardiography in patients with asymptomatic negative T waves on electrocardiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contrast-enhanced ultrasonography: advance and current status in abdominal imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Color doppler ultrasound of liver lesions: signal enhancement after intravenous injection of the ultrasound contrast agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Feasibility study of an ultrasound contrast agent (this compound) in color Doppler imaging of liver neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasound contrast agent this compound in colour Doppler sonography of hepatocellular carcinoma in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Milestone: Approval of CEUS for Diagnostic Liver Imaging in Adults and Children in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of this compound ultrasonographic contrast agent on the diagnosis and management of hypertensive patients with suspected renal artery stenosis: a Canadian multicentre pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrasound contrast agents: microbubbles made simple for the pediatric radiologist - PMC [pmc.ncbi.nlm.nih.gov]

Levovist: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (formerly SH U 508 A) was a first-generation ultrasound contrast agent notable for its use in enhancing diagnostic ultrasound imaging, particularly of the liver and spleen.[1] Composed of galactose microcrystals and a small amount of palmitic acid, this compound forms air-filled microbubbles upon reconstitution with sterile water.[2][3] This guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Composition and Formulation

This compound is a dry granulate that is reconstituted to form a suspension of microbubbles. The composition of the dry granules is precisely controlled to ensure the formation of stable and effective contrast-enhancing microbubbles.

Table 1: Composition of this compound Dry Granules

| Component | Percentage by Weight | Role |

| D-Galactose | 99.9% | Forms the microcrystalline structure that acts as a scaffold for microbubble formation.[3][4] |

| Palmitic Acid | 0.1% | Acts as a surfactant, stabilizing the air-filled microbubbles.[2][3][4] |

The gas core of the microbubbles is air, which is entrapped within the porous structure of the galactose microparticles upon reconstitution.[3]

Physical and Chemical Properties

The efficacy and safety of this compound as an ultrasound contrast agent are directly related to its physicochemical properties. These properties were extensively studied to ensure consistent performance.

Table 2: Physical and Chemical Properties of Reconstituted this compound

| Property | Value | Method of Determination |

| Microbubble Gas Core | Air (Nitrogen and Oxygen)[3] | Not explicitly detailed in the search results, but inherent to the formulation process. |

| Mean Particle Size | 2-5 µm[3] | Optical Microscopy, Coulter Counter |

| Particle Size Distribution | 99% of microparticles < 8 µm; 50% < 2 µm[4] | Laser Diffraction or Light Scattering |

| Concentration of Microbubbles | Approximately 1–2×10⁸ microbubbles per millilitre (for 300 mg/ml suspension)[3] | Hemocytometer or automated particle counter |

| Zeta Potential | Not available in search results. | Zeta potential analyzer (e.g., using electrophoretic light scattering) |

| Acoustic Properties | ||

| Scattering-to-Attenuation Ratio | 2% - 12%[5] | Broadband pulse-echo technique |

| Scattering Cross-Section | Not available in search results. | Theoretical modeling and acoustic measurement systems |

| Attenuation Coefficient | Not available in search results. | Acoustic measurement systems as a function of frequency |

| Stability | Stable for several minutes in circulation.[2] Sensitive to high acoustic pressure.[1] | In vitro flow systems, acoustic stability measurements |

Mechanism of Action and Pharmacokinetics

Upon intravenous injection, this compound microbubbles act as blood pool tracers, enhancing the backscatter of ultrasound signals and thereby improving the visualization of blood vessels.[1] A key feature of this compound is its uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver.[1][6][7] This leads to a liver-specific late-phase enhancement, allowing for detailed imaging of liver parenchyma.[6][7]

The microbubbles are eventually cleared from the body. The galactose is metabolized, and the air from the microbubbles diffuses into the blood and is exhaled. The palmitic acid is incorporated into the body's lipid pool.

In Vivo Workflow of this compound

The following diagram illustrates the lifecycle of this compound microbubbles in the body from injection to clearance.

References

- 1. Figure 3 from Phagocytosis of ultrasound contrast agent microbubbles by Kupffer cells. | Semantic Scholar [semanticscholar.org]

- 2. Role of contrast-enhanced color Doppler ultrasonography and dynamic flow in the evaluation of hepatic tumors treated with radiofrequency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voiding urosonography with ultrasound contrast agents for the diagnosis of vesicoureteric reflux in children: I. Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Acoustic characterization of echogenic liposomes: Frequency-dependent attenuation and backscatter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasound contrast agent, this compound microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decreased phagocytic activity of Kupffer cells in a rat nonalcoholic steatohepatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Levovist-Enhanced Ultrasound Imaging of Liver Tumors in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contrast-enhanced ultrasound (CEUS) is a powerful, non-invasive imaging modality for the assessment of tissue perfusion and vascularity. In preclinical research, particularly in murine models of liver cancer, CEUS provides valuable insights into tumor angiogenesis, therapeutic response, and tumor characterization. Levovist® (SH U 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a palmitic acid shell, encapsulating air microbubbles. A key feature of this compound is its biphasic behavior: an initial vascular phase followed by a late parenchymal phase, the latter resulting from phagocytosis of the microbubbles by Kupffer cells in the liver and spleen. This unique property allows for both dynamic vascular assessment and evaluation of the reticuloendothelial system.

These application notes provide a detailed protocol for the use of this compound in the imaging of liver tumors in mice. Due to the limited availability of contemporary, validated murine protocols for the first-generation agent this compound, this document presents a comprehensive protocol adapted from established procedures for second-generation microbubble agents, such as SonoVue®, with specific considerations and modifications pertinent to the unique properties of this compound.

Data Presentation: Quantitative Analysis of Tumor Perfusion

Quantitative analysis of CEUS data allows for an objective assessment of tumor hemodynamics. Time-intensity curves (TIC) are generated from the video data of the contrast agent wash-in and wash-out within a region of interest (ROI). Several key parameters can be derived from these curves to characterize tumor perfusion.

| Parameter | Description | Typical Interpretation in Liver Tumors |

| Peak Enhancement (PE) | The maximum signal intensity reached after contrast agent injection. | Reflects the blood volume within the ROI. Highly vascularized tumors often show high PE. |

| Time to Peak (TTP) | The time from injection to reaching peak enhancement. | Indicates the rate of blood flow into the ROI. Shorter TTP can suggest rapid, chaotic blood flow characteristic of tumor neovasculature. |

| Wash-in Rate (WiR) | The rate of signal intensity increase during the wash-in phase. | Represents the speed of microbubble influx into the tumor vasculature. |

| Wash-out Rate (WoR) | The rate of signal intensity decrease after the peak. | In many malignant liver tumors, a rapid wash-out is observed due to arteriovenous shunting. |

| Area Under the Curve (AUC) | The total area under the time-intensity curve. | Represents the total amount of blood passing through the ROI over the measurement period. |

| Mean Transit Time (MTT) | The average time for the microbubbles to pass through the ROI. | Can be altered in tumor tissues compared to healthy parenchyma. |

Experimental Protocols

I. Animal Preparation and Tumor Model

A robust and reproducible tumor model is critical for meaningful imaging studies. Orthotopic implantation of hepatocellular carcinoma (HCC) cells is a commonly used method.

Materials:

-

Murine HCC cell line (e.g., Hepa 1-6)

-

6-8 week old immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., nude mice) depending on the cell line

-

Matrigel®

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

High-frequency ultrasound system with a linear array transducer (20-40 MHz)

-

Sterile surgical instruments

-

Electric shaver and depilatory cream

-

Heating pad

Procedure:

-

Culture the selected HCC cell line to the desired confluency.

-

On the day of implantation, harvest and count the cells. Resuspend the cells in a 1:1 solution of sterile PBS and Matrigel at a concentration of approximately 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Remove the abdominal fur using an electric shaver followed by a depilatory cream.

-

Using a high-frequency ultrasound system, visualize the liver.

-

Under ultrasound guidance, carefully inject 20-30 µL of the cell suspension directly into the liver lobe.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Allow the tumor to grow to a desired size (e.g., 5-7 mm in diameter), which can be monitored with regular ultrasound imaging.

II. This compound Preparation and Administration

Proper preparation of the this compound suspension is crucial for optimal imaging results.

Materials:

-

This compound® (SH U 508A) vial

-

Sterile water for injection

-

Insulin syringe (29-30 gauge)

Procedure:

-

Reconstitute the this compound granules with sterile water for injection according to the manufacturer's instructions to achieve the desired concentration (typically 200 or 300 mg/mL).

-

Gently agitate the vial to ensure a homogenous suspension of microbubbles. Avoid vigorous shaking to prevent bubble destruction.

-

Draw the required volume into an insulin syringe immediately before injection.

III. Contrast-Enhanced Ultrasound (CEUS) Imaging Protocol

Materials:

-

Anesthetized mouse with an established liver tumor

-

High-frequency ultrasound system with a linear array transducer and contrast-specific imaging software

-

Prepared this compound suspension

-

Intravenous catheter (tail vein) or retro-orbital injection supplies

-

Heating pad

Procedure:

-

Anesthetize the mouse and place it on the heating pad. Secure a tail vein catheter for intravenous injection. Retro-orbital injection is an alternative if tail vein access is difficult.

-

Position the ultrasound transducer over the liver to obtain a clear view of the tumor and surrounding parenchyma.

-

Set the ultrasound system to a contrast-specific imaging mode. This typically involves a low mechanical index (MI < 0.2) to minimize microbubble destruction.

-

Begin recording a video loop of the tumor region of interest.

-

Administer a bolus injection of the this compound suspension. A typical dose for mice is 50-100 µL.

-

Continue recording for at least 5-10 minutes to capture the vascular phase and the late parenchymal (Kupffer cell) phase.

-

Arterial Phase: 10-45 seconds post-injection.

-

Portal Venous Phase: 45-120 seconds post-injection.

-

Late (Kupffer) Phase: >120 seconds post-injection.

-

-

After the imaging session, save the video loops for offline quantitative analysis.

IV. Image and Data Analysis

Software:

-

Ultrasound system-specific quantitative analysis software or third-party software (e.g., ImageJ with relevant plugins).

Procedure:

-

Load the CEUS video loop into the analysis software.

-

Draw regions of interest (ROIs) around the tumor and in a representative area of healthy liver parenchyma.

-

The software will generate time-intensity curves (TICs) for each ROI.

-

From the TICs, extract the quantitative parameters listed in the data presentation table (PE, TTP, WiR, WoR, AUC, MTT).

-

Compare the parameters between the tumor and healthy tissue.

Visualizations

Experimental Workflow

Caption: Workflow for this compound-enhanced liver tumor imaging in mice.

Tumor Angiogenesis Signaling Pathway (VEGF)

Caption: Simplified VEGF signaling pathway in tumor angiogenesis.

Kupffer Cell Phagocytosis of this compound

Caption: Phagocytic uptake of this compound by Kupffer cells.

Application Notes: Quantification of Microvascular Flow Using Levovist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (formerly by Schering AG, now Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms a shell around an air core upon reconstitution with sterile water.[1] These microbubbles are highly echogenic and, when administered intravenously, enhance the backscatter of ultrasound waves, significantly improving the signal-to-noise ratio from blood-filled structures.[2] Due to their size, typically 2-5 μm, this compound microbubbles act as a purely intravascular tracer, making them suitable for the assessment of microvascular blood volume and flow.[3]

The quantification of microvascular flow using this compound provides valuable insights into tissue perfusion, which is a critical parameter in various physiological and pathological processes, including tumor angiogenesis, inflammation, and ischemia.[4] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings for the quantification of microvascular flow.

Principle of Action

The fundamental principle behind using this compound for microvascular flow quantification lies in its ability to act as a blood pool tracer. The gas-filled microbubbles within this compound are strong ultrasound scatterers. When subjected to an ultrasound field, they oscillate, generating harmonic signals that can be detected by the ultrasound scanner.[4] The intensity of the received signal is proportional to the concentration of microbubbles within the region of interest (ROI). By analyzing the change in signal intensity over time after the administration of this compound, various parameters related to microvascular perfusion can be quantified.

Two primary methods are employed for quantitative analysis: bolus injection with time-intensity curve (TIC) analysis and continuous infusion with destruction-replenishment analysis.[4]

-

Bolus Injection and Time-Intensity Curve (TIC) Analysis: A compact bolus of this compound is injected intravenously. The ultrasound scanner continuously images the ROI, and the signal intensity is recorded over time. This generates a TIC, from which several quantitative parameters can be derived, including peak intensity (reflecting blood volume), time to peak, and mean transit time (reflecting blood flow velocity).[5][6]

-